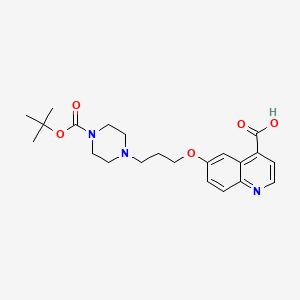

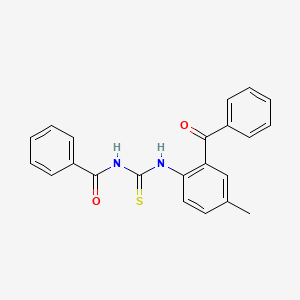

![molecular formula C8H18Cl2N2O2 B2505974 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride CAS No. 1630725-37-9](/img/structure/B2505974.png)

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride is a derivative of 1,4-dioxaspiro[4.5]decan-8-one, which is a spirocyclic compound that has been the subject of various synthetic studies. The spirocyclic structure is characterized by the presence of two rings that share a single atom; in this case, the shared atom is part of a dioxane moiety. The compound's interest lies in its potential applications, which include biolubricants and pharmaceuticals with neuroprotective properties.

Synthesis Analysis

The synthesis of related 1,4-dioxaspiro compounds has been reported using different starting materials and methods. For instance, derivatives from oleic acid have been synthesized using a sonochemical method in the presence of montmorillonite KSF catalyst, starting with the hydroxylation of oleic acid to produce 9,10-dihydroxyoctadecanoic acid (DHOA), followed by esterification with methanol to yield methyl 9,10-dihydroxyoctadecanoate (MDHO). The final spiro compounds were obtained by reacting MDHO with cyclopentanone or cyclohexanone . Another approach involved the synthesis of benzofurazan and benzofuroxan derivatives starting from 1,4-dioxaspiro[4,5]decan-8-one and 4-hydroxycyclohexanone, with the study of their behavior under acid hydrolysis conditions .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is confirmed using various spectroscopic techniques such as FTIR, GC-MS, 1H-NMR, and 13C-NMR. These techniques provide detailed information about the functional groups, the spirocyclic framework, and the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of 1,4-dioxaspiro[4.5]decan-8-one derivatives has been explored in the context of synthesizing novel compounds with potential biological activity. For example, the synthesis of tetrahydrobenzofurazan and tetrahydrobenzofuroxan derivatives involves reactions that introduce a hydroxy or dioxolane group into the ring system. The behavior of these compounds under acid hydrolysis conditions has also been studied, which is crucial for understanding their stability and potential transformations in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxaspiro derivatives are important for their application as biolubricants or pharmaceuticals. For biolubricant candidates, properties such as density, total acid number, total base number, and iodine value are considered. These properties help in determining the suitability of the compounds for lubrication purposes . In the pharmaceutical context, the inhibitory effect on neural Ca-uptake and the protective action against brain edema and memory and learning deficits are key properties. These effects suggest the potential of these compounds to modulate intracellular ion movements, which could be beneficial in treating neurodegenerative conditions .

Aplicaciones Científicas De Investigación

Synthetic Intermediate

1,4-Dioxaspiro[4.5]decan-8-one serves as a versatile synthetic intermediate for producing a wide range of organic compounds. Its bifunctional nature has been exploited in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. A study highlights its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with optimization of reaction conditions achieving significant improvements in yield and reaction time (Zhang Feng-bao, 2006).

Antihypertensive Activity

The compound has been part of a study involving the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were screened for antihypertensive activity. This study found that certain derivatives exhibited significant activity as alpha-adrenergic blockers in spontaneous hypertensive rats, showing potential for the development of new antihypertensive agents (J. Caroon et al., 1981).

ORL1 Receptor Agonists

Research into non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor led to the discovery of a compound with high affinity for the human ORL1 receptor, showcasing the compound's potential in biochemical assays as a full agonist. This discovery opens avenues for the development of novel therapeutics targeting the ORL1 receptor (S. Röver et al., 2000).

Insect Pheromones

Spiroacetals, including derivatives of 1,4-Dioxaspiro[4.5]decan, are key components of insect secretions and pheromones. These compounds play crucial roles in insect communication, with specific structures acting as aggregation pheromones or repellents for various beetle species. This highlights the compound's importance in understanding and potentially controlling insect behavior (W. Francke & W. Kitching, 2001).

Biolubricants

1,4-Dioxaspiro[4.5]decan derivatives have been synthesized from oleic acid, showcasing potential as biolubricants. These novel compounds exhibit promising physicochemical properties, suggesting their suitability for development as environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including gloves, protective clothing, eye protection, and face protection .

Mecanismo De Acción

Target of Action

The primary target of “1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride” is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which have been implicated in various human diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its kinase activity. This inhibition blocks the activation of necroptotic cell death pathways. The compound has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM .

Biochemical Pathways

The compound affects the necroptotic cell death pathways by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is considered a key driver of various inflammatory diseases .

Result of Action

The compound has shown significant anti-necroptotic effects in a U937 cell necroptosis model. This suggests that it could potentially be used as a therapeutic agent in diseases driven by necroptosis .

Propiedades

IUPAC Name |

1,4-dioxaspiro[4.5]decan-8-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDAVMXMJUBTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1NN)OCCO2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

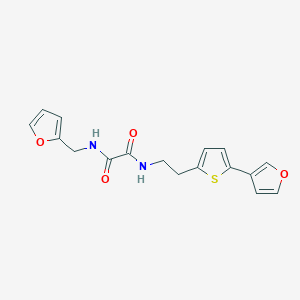

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)

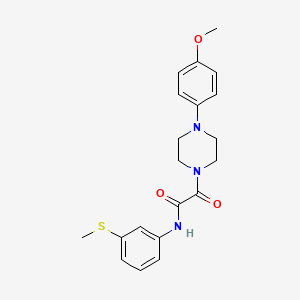

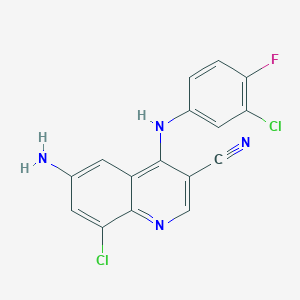

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)

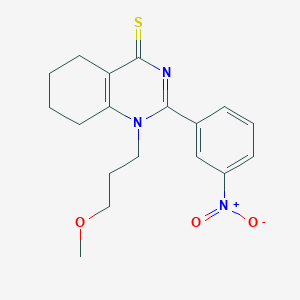

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)

![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

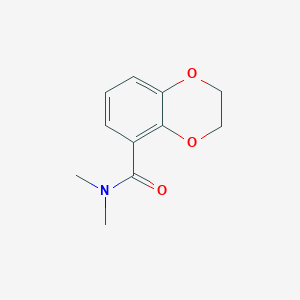

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)